molecular formula C12H13BrN2O B1284165 3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propan-1-ol CAS No. 125161-02-6

3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propan-1-ol

Cat. No.: B1284165
CAS No.: 125161-02-6
M. Wt: 281.15 g/mol
InChI Key: LGUVGJXBBQASQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propan-1-ol is an organic compound that features a bromophenyl group attached to a pyrazole ring, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propan-1-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate 1,3-diketone.

    Bromination: The next step is the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Coupling Reaction: The brominated phenylpyrazole is then coupled with a propanol derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propanal or 3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propanone.

    Reduction: Formation of 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol.

    Substitution: Formation of derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)propan-1-ol: Lacks the pyrazole ring, making it less versatile in terms of biological activity.

    3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol: Lacks the bromine atom, which can affect its reactivity and interactions with molecular targets.

Uniqueness

3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propan-1-ol is unique due to the presence of both the bromophenyl group and the pyrazole ring, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research.

Properties

IUPAC Name

3-[3-(4-bromophenyl)-1H-pyrazol-5-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c13-10-5-3-9(4-6-10)12-8-11(14-15-12)2-1-7-16/h3-6,8,16H,1-2,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUVGJXBBQASQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)CCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80575983
Record name 3-[3-(4-Bromophenyl)-1H-pyrazol-5-yl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125161-02-6
Record name 3-[3-(4-Bromophenyl)-1H-pyrazol-5-yl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.